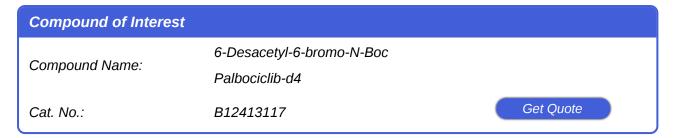




Technical Guide: 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Desacetyl-6-bromo-N-Boc Palbociclib-d4**, a deuterated derivative of a Palbociclib analog. This document outlines its chemical properties, a plausible synthetic route, and its biological context, tailored for professionals in drug discovery and development.

Compound Identification and Properties

6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 is a stable isotope-labeled analog of a key intermediate in Palbociclib synthesis. The deuteration (d4) is intended to improve pharmacokinetic properties for its use in research, potentially as an internal standard in analytical methods.[1][2] While a specific CAS number for the deuterated form is not publicly available, the CAS numbers for its parent compounds are well-documented.

Table 1: Compound Data Summary



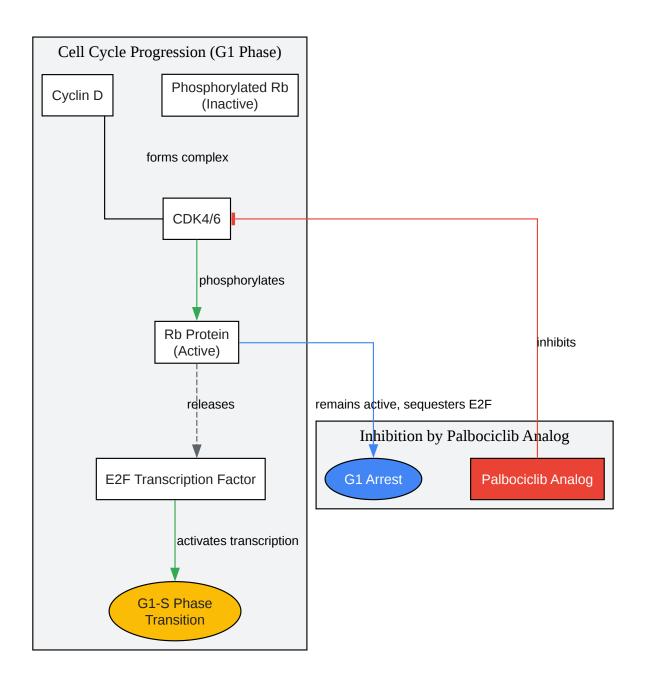
Identifier	Value	Source
Compound Name	6-Desacetyl-6-bromo-N-Boc Palbociclib-d4	-
CAS Number	Not publicly available	-
Parent Compound	6-Desacetyl-6-bromo-N-Boc Palbociclib	-
Related CAS: 6-Desacetyl-6- bromo Palbociclib	851067-56-6	[3][4][5][6][7]
Related CAS: 6-desacetyl-N-Boc-Palbociclib	571189-65-6	[3]
Molecular Formula (d4)	C27H31D4BrN6O3 (representative)	-
Molecular Weight (d4)	~591.5 g/mol (representative)	-
Isotopic Enrichment	Typically >98% (as per supplier CoA)	-
Chemical Purity	Typically >95% (as per supplier CoA)	[3]

Note: The exact molecular formula and weight can vary depending on the position of the deuterium labels. Quantitative data such as isotopic enrichment and chemical purity are typically provided on the Certificate of Analysis (CoA) from the supplier.[3][4]

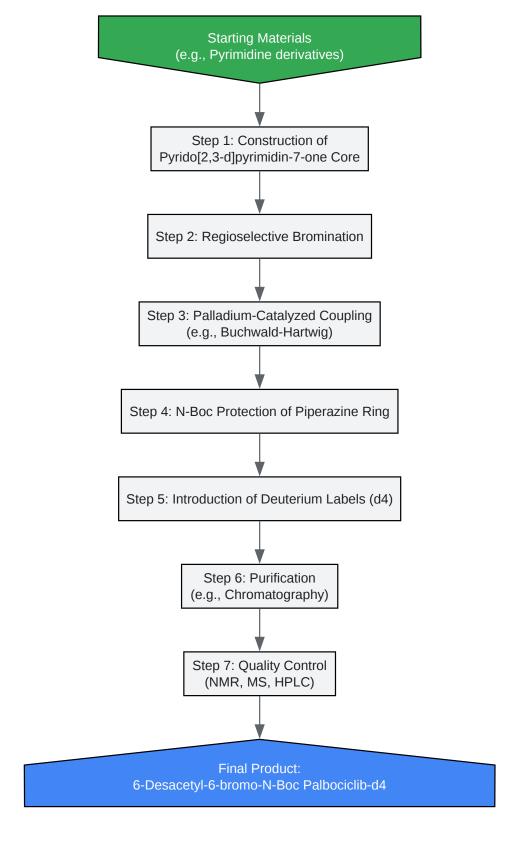
Biological Context and Signaling Pathway

The parent compound, Palbociclib, is a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These kinases are crucial regulators of the cell cycle. The inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[8] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to G1 cell cycle arrest and a reduction in tumor cell proliferation.[8]









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN104447739A Deuterated palbociclib derivative, and preparation method and application thereof Google Patents [patents.google.com]
- 2. US20160024084A1 Deuterated palbociclib Google Patents [patents.google.com]
- 3. Palbociclib Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 6-Desacetyl-6-Bromo Palbociclib | LGC Standards [lgcstandards.com]
- 6. 6-Desacetyl-6-Bromo Palbociclib | CAS No- 851067-56-6 | Palbociclib 6-Bromo Analog [chemicea.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. longdom.org [longdom.org]
- To cite this document: BenchChem. [Technical Guide: 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413117#6-desacetyl-6-bromo-n-boc-palbociclib-d4-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com